3-cyclopropyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-cyclopropyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Scientific Research Applications
3-cyclopropyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a fused pyrimidine ring system and are studied for their potential as CDK inhibitors.
Uniqueness
3-cyclopropyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to the presence of the cyclopropyl and sulfanyl groups, which may enhance its biological activity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
3-cyclopropyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-11-4-2-3-5-12(11)10-22-17-18-14-8-9-21-15(14)16(20)19(17)13-6-7-13/h2-5,8-9,13H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVDKOAIKPJXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4CC4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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